molecular formula C13H13FN2O2S B2950672 N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide CAS No. 926255-59-6

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2950672
CAS No.: 926255-59-6
M. Wt: 280.32
InChI Key: YRUCDVJOJWKISE-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may also be employed to improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-fluorophenyl)benzamide
  • N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
  • N-(5-amino-2-fluorophenyl)-2-(hexyloxy)benzamide

Uniqueness

N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the amino, fluorine, and sulfonamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(15)4-7-12(13)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUCDVJOJWKISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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